molecular formula C26H23ClN2O4S2 B12019272 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12019272
M. Wt: 527.1 g/mol
InChI Key: DSDFNEPYXHTVOX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothieno[2,3-d]pyrimidinone core structure, which is known for its potential biological and pharmacological activities. The presence of various functional groups, such as the chlorophenyl and dimethoxyphenyl groups, adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidinone core and the introduction of the substituents. A typical synthetic route may include:

  • Formation of the Benzothieno[2,3-d]pyrimidinone Core : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : This step may involve a nucleophilic substitution reaction using 4-chlorophenyl halides.
  • Attachment of the Dimethoxyphenyl Group : This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
  • Formation of the Sulfanyl Linkage : This involves the reaction of the intermediate with a thiol reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
  • Substitution : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
  • Oxidation : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
  • Reduction : Sodium borohydride or lithium aluminum hydride are common reducing agents.
  • Substitution : Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed:
  • Oxidation : Sulfoxides, sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Various substituted aromatic compounds.

Scientific Research Applications

  • Chemistry : As a building block for the synthesis of more complex molecules.
  • Biology : Potential use as a probe for studying biological processes.
  • Medicine : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
  • Industry : Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other benzothieno[2,3-d]pyrimidinone derivatives.
  • Similar compounds include those with different substituents on the aromatic rings or variations in the sulfanyl linkage.
Uniqueness:
  • The unique combination of functional groups in this compound provides distinct chemical and biological properties.
  • Its potential for diverse chemical reactions and applications makes it a valuable compound for research and development.

Biological Activity

The compound 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its biological activity has been investigated in various studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of benzothienopyrimidines and features a unique structure that includes:

  • A benzothieno moiety
  • A pyrimidinone core
  • Substituents such as 4-chlorophenyl and 3,4-dimethoxyphenyl groups

The presence of the sulfanyl group further enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in key biological pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammatory processes.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Research has indicated that derivatives of benzothienopyrimidines exhibit anticancer activities. The compound's structure suggests it may interfere with cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis.

StudyFindings
Demonstrated cytotoxic effects on various cancer cell lines.
Indicated potential for chemopreventive effects through enzyme inhibition.

Antimicrobial Activity

The compound's structural characteristics allow it to exhibit antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains.

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory cytokine production and inhibit related signaling pathways.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the effect of similar benzothienopyrimidine derivatives on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Assessment :
    • In another investigation, the compound was tested against multiple bacterial strains using disk diffusion methods. Results showed zones of inhibition comparable to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.
  • Inflammation Model Studies :
    • Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines following induced inflammation, indicating its potential use in treating inflammatory diseases.

Properties

Molecular Formula

C26H23ClN2O4S2

Molecular Weight

527.1 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H23ClN2O4S2/c1-32-20-12-7-15(13-21(20)33-2)19(30)14-34-26-28-24-23(18-5-3-4-6-22(18)35-24)25(31)29(26)17-10-8-16(27)9-11-17/h7-13H,3-6,14H2,1-2H3

InChI Key

DSDFNEPYXHTVOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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